molecular formula C18H16Se2 B12733827 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole CAS No. 168699-88-5

4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole

Cat. No.: B12733827
CAS No.: 168699-88-5
M. Wt: 390.3 g/mol
InChI Key: VCUDKPDRZVZERK-WQRHYEAKSA-N
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Description

4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure

Preparation Methods

The synthesis of 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole typically involves the reaction of 4-methylbenzaldehyde with diselenide compounds under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one of the selenium atoms is replaced by another atom or group. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.

    Biology: The compound’s potential antioxidant properties make it of interest in biological studies, particularly in the context of oxidative stress and related diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the development of selenium-based drugs.

    Industry: The compound’s unique properties may be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole involves its interaction with molecular targets through its selenium atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar compounds to 4-(4-Methylphenyl)-2-((4-methylphenyl)methylene)-1,3-diselenole include other organoselenium compounds such as:

  • Diphenyl diselenide
  • Selenocysteine
  • Selenomethionine Compared to these compounds, this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and potential applications.

Properties

CAS No.

168699-88-5

Molecular Formula

C18H16Se2

Molecular Weight

390.3 g/mol

IUPAC Name

(2Z)-4-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-1,3-diselenole

InChI

InChI=1S/C18H16Se2/c1-13-3-7-15(8-4-13)11-18-19-12-17(20-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b18-11-

InChI Key

VCUDKPDRZVZERK-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/[Se]C=C([Se]2)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2[Se]C=C([Se]2)C3=CC=C(C=C3)C

Origin of Product

United States

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